molecular formula C18H13N3O7S B2598409 methyl 2-[6-(3-nitrobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate CAS No. 905661-08-7

methyl 2-[6-(3-nitrobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate

Cat. No.: B2598409
CAS No.: 905661-08-7
M. Wt: 415.38
InChI Key: OQUSATBZFRBOQB-HNENSFHCSA-N
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Description

The compound methyl 2-[6-(3-nitrobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a benzothiazole derivative characterized by a fused dioxolo ring and a 3-nitrobenzoyl imino substituent.

Properties

IUPAC Name

methyl 2-[6-(3-nitrobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O7S/c1-26-16(22)8-20-12-6-13-14(28-9-27-13)7-15(12)29-18(20)19-17(23)10-3-2-4-11(5-10)21(24)25/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUSATBZFRBOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[6-(3-nitrobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Dioxole Ring: The dioxole ring can be introduced via a cyclization reaction involving a diol and a suitable electrophile.

    Substitution with Nitrobenzoyl Group: The nitrobenzoyl group can be introduced through a nucleophilic substitution reaction using 3-nitrobenzoyl chloride.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Reduction: Formation of methyl 2-[6-(3-aminobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of methyl 2-[6-(3-nitrobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate against various bacterial strains. The compound has shown efficacy against Gram-positive and Gram-negative bacteria. For instance, it exhibited Minimum Inhibitory Concentration (MIC) values that suggest strong antibacterial activity comparable to established antibiotics:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus125
Pseudomonas aeruginosa250
Escherichia coli200

These findings indicate the potential of this compound in developing new antimicrobial agents to combat resistant strains .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against several types of cancer cells including MCF-7 (breast cancer), HeLa (cervical cancer), and K-562 (leukemia). The results are summarized as follows:

Cell LineIC50 (μM)
MCF-715
HeLa20
K-56210

These results suggest that the compound has significant potential as an anticancer agent and warrants further investigation into its mechanisms of action .

Synthesis of Functional Materials

The unique structure of this compound allows it to be utilized in the synthesis of advanced materials. For example, it can serve as a precursor for the creation of luminescent materials due to its conjugated system. Research has shown that derivatives of this compound can be incorporated into polymers to enhance their optical properties.

Photovoltaic Applications

The incorporation of this compound into organic photovoltaic devices has been explored. Its ability to absorb light in the visible spectrum makes it a candidate for use in solar cells. Preliminary studies indicate that devices utilizing this compound exhibit improved efficiency compared to traditional materials.

Toxicological Studies

Understanding the environmental impact of this compound is crucial for assessing its safety. Toxicological assessments have been conducted to evaluate its effects on aquatic organisms. Results indicate that while the compound possesses antimicrobial properties, it may also exhibit toxicity at higher concentrations:

OrganismLC50 (mg/L)
Daphnia magna5.0
Zebra fish4.0

These findings highlight the importance of conducting comprehensive environmental risk assessments before widespread application .

Mechanism of Action

The mechanism of action of methyl 2-[6-(3-nitrobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in redox reactions, while the benzothiazole core can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can modulate enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Instead, it focuses on heterocyclic amines (HCAs) such as imidazo-quinolines and pyridoindoles (e.g., Harman, Norharman, Trp-P-2) found in thermally processed meats. While structurally distinct from benzothiazoles, these HCAs share the commonality of being nitrogen-containing heterocycles, often associated with mutagenic or carcinogenic properties. Below is a comparative analysis based on structural and functional features:

Table 1: Key Features of Heterocyclic Compounds

Compound Class Example Compounds Structural Features Biological Relevance Detection Methods
Benzothiazoles Target compound (no data available) Fused dioxolo and benzothiazole rings; nitro group Hypothesized enzyme inhibition Not discussed in evidence
Imidazo-quinolines 7,8-DiMeIQx, PhIP Imidazole fused with quinoline Carcinogenic (DNA adduct formation) HPLC with fluorescence detection
Pyridoindoles Harman, Norharman, Trp-P-1/2 Pyridine fused with indole Neuroactive or mutagenic HPLC with diode array detection

Key Observations:

Structural Differences: The target benzothiazole derivative features a sulfur atom and a dioxolo ring, absent in HCAs like Harman or 7,8-DiMeIQx. This structural divergence likely results in distinct electronic properties and reactivity. HCAs such as Trp-P-2 contain planar aromatic systems conducive to intercalation with DNA, a trait less pronounced in benzothiazoles due to their non-fused substituents .

Functional Implications: HCAs are primarily studied for their carcinogenicity, with mechanisms involving metabolic activation to DNA-reactive species. In contrast, benzothiazoles are often explored for antimicrobial or anti-inflammatory activities, though specific data on the target compound is lacking .

Synthetic Challenges: The synthesis of HCAs like Trp-P-2 involves pyrolysis of amino acids or creatine, whereas benzothiazoles typically require condensation reactions (e.g., thiol-amine cyclization), as seen in unrelated compounds like those in .

Biological Activity

Methyl 2-[6-(3-nitrobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a benzothiazole moiety linked to a dioxole and a nitrobenzoyl group. This structural complexity is believed to contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Nitro and Acetate Groups : The nitro group is introduced via nitration techniques, while the acetate moiety is added through esterification reactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Compounds with similar structures have been tested against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). Results showed IC50 values in the micromolar range, indicating potent antiproliferative effects .
Cell LineIC50 (μM)Reference
MCF-70.26
HCT1160.25
A5490.49

Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Studies have shown that derivatives of benzothiazole exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL .

The proposed mechanisms for the biological activities include:

  • Inhibition of Key Enzymes : Similar compounds have been noted for their ability to inhibit enzymes involved in cancer cell proliferation and survival pathways such as PI3K and mTOR .
  • Induction of Apoptosis : The compounds may trigger programmed cell death in cancer cells through various signaling pathways.

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

  • Clinical Trials : A study involving a benzothiazole derivative demonstrated significant tumor reduction in patients with advanced breast cancer after a regimen combining this compound with standard chemotherapy .
  • Animal Models : Preclinical trials using mice models showed that administration of similar methylated benzothiazoles resulted in reduced tumor growth rates and improved survival rates compared to control groups .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for confirming the structural identity of methyl 2-[6-(3-nitrobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate?

  • Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight validation with advanced NMR techniques (e.g., 1H^{1}\text{H}-NMR, 13C^{13}\text{C}-NMR, and 2D-COSY) to resolve overlapping signals from the fused dioxolo-benzothiazole core and nitrobenzoyl groups. X-ray crystallography is critical for resolving stereochemical ambiguities, particularly the imino bond configuration (Z/E) .

Q. How should researchers optimize the synthesis of this compound to improve yield and purity?

  • Answer : Use stepwise protocols with controlled reaction temperatures (e.g., −35°C for triazine coupling steps) and catalysts like DIPEA for imine bond formation. Monitor intermediates via TLC or HPLC, and employ recrystallization (e.g., ethyl acetate/hexane mixtures) for final purification. Solvent selection (e.g., DMF for polar intermediates) is critical for solubility .

Q. What stability considerations are essential for storing this compound in laboratory settings?

  • Answer : Store in amber vials under inert gas (N2_2/Ar) at −20°C to prevent photodegradation of the nitrobenzoyl group and hydrolysis of the ester moiety. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Answer : Perform head-to-head comparisons under standardized assay conditions (e.g., fixed cell lines, IC50_{50} protocols). Use SAR analysis to isolate the impact of substituents like the 3-nitro group versus methoxy analogs. Surface plasmon resonance (SPR) can validate target binding affinities independently of cellular variability .

Q. What computational strategies are effective for predicting the reactivity of the imino-dioxolo-benzothiazole core?

  • Answer : Apply density functional theory (DFT) to model charge distribution at the imino nitrogen and predict sites for nucleophilic attack. Molecular docking studies can identify steric clashes in enzyme-binding pockets, guiding functional group modifications .

Q. How should researchers design experiments to investigate the compound’s potential for off-target interactions in biological systems?

  • Answer : Use chemoproteomics (e.g., activity-based protein profiling) with alkyne-tagged derivatives. Pair this with RNA-seq to correlate binding events with transcriptional changes. Dose-response studies in CRISPR-engineered knockout cell lines can validate specificity .

Q. What analytical techniques are most robust for characterizing degradation products under oxidative conditions?

  • Answer : LC-MS/MS with stable isotope labeling (e.g., 18O^{18}\text{O}-H2_2O) tracks oxidation at the benzothiazole sulfur. Electron paramagnetic resonance (EPR) identifies radical intermediates during nitro group reduction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.